Quincorine

説明

Contextualization within the Cinchona Alkaloid Family

Quincorine (B1366806) holds a notable position within the Cinchona alkaloid family, a group of natural products historically significant for their medicinal properties, particularly their antimalarial activity. researchgate.netwikipedia.orgbiointerfaceresearch.com While Cinchona bark contains major alkaloids like quinine (B1679958), quinidine (B1679956), cinchonine (B1669041), and cinchonidine (B190817), this compound is not directly isolated from the plant but is derived through chemical transformations of these natural Cinchona alkaloids. buchler-gmbh.comresearchgate.net Specifically, this compound can be obtained by the cleavage of the C4'-C9 bond in certain Cinchona alkaloids like quinidine and quinine. lew.ro This relationship highlights this compound as a valuable "truncated" Cinchona alkaloid, retaining the core quinuclidine (B89598) structural unit with its preserved stereochemical centers, which are crucial for the biological and catalytic activities associated with this class of compounds. buchler-gmbh.comlew.roliverpool.ac.uk

Historical Significance and Evolution in Synthetic Chemistry

The broader Cinchona alkaloid family has a long and rich history in synthetic organic chemistry, serving as targets for total synthesis and as catalysts in asymmetric reactions. researchgate.netresearchgate.net The total synthesis of quinine, a prominent Cinchona alkaloid, was a significant challenge that spanned over 150 years and is considered a milestone in organic chemistry. wikipedia.orgresearchgate.net While this compound itself is a derivative rather than a primary natural product, its emergence in synthetic chemistry is linked to the desire to explore and utilize the core structural elements of Cinchona alkaloids for new applications. The development of methods to synthesize this compound and its derivatives from readily available Cinchona alkaloids has expanded the chiral pool of fine chemicals available for complex molecule synthesis. buchler-gmbh.comliverpool.ac.uk Early work in this area demonstrated the potential to convert the olefinic double bond of this compound into other functionalities, further increasing its synthetic utility. capes.gov.br

Contemporary Relevance in Advanced Organic and Medicinal Chemistry

In contemporary research, this compound remains highly relevant, particularly in advanced organic and medicinal chemistry. Its unique bicyclic quinuclidine structure, containing multiple stereogenic centers and a reactive hydroxymethyl group, makes it a versatile building block for creating complex molecules. chemimpex.combuchler-gmbh.comresearchgate.net Researchers leverage this compound's characteristics in the development of pharmaceuticals, including potential novel analgesics and anti-inflammatory agents. chemimpex.com It is also being investigated for its potential effects on neurotransmitter systems, suggesting value in neuroscience research and the development of treatments for neurological disorders. chemimpex.com

Furthermore, this compound and its derivatives are increasingly used in molecular recognition processes, notably in the development of efficient phase transfer catalysts and ligands for transition metal-mediated asymmetric reactions. buchler-gmbh.comnih.govresearchgate.net The ability to synthesize enantiopure this compound derivatives with preserved chiral centers makes them valuable in asymmetric synthesis, where high enantioselectivity is crucial for producing single-isomer pharmaceuticals and fine chemicals. buchler-gmbh.comlew.ro The exploration of this compound derivatives also extends to the synthesis of novel dehydroxyquinines and quinine-inspired pseudo-natural products, providing insights into structure-activity relationships and potential new antimalarial or anticancer agents. researchgate.netresearchgate.netnih.govresearcher.life

The physical properties of this compound are summarized in the table below:

| Property | Value | Source |

| CAS Number | 207129-35-9 | pharmaffiliates.comfishersci.comavantorsciences.com |

| Molecular Formula | C₁₀H₁₇NO | nih.govfishersci.comavantorsciences.com |

| Molecular Weight | 167.25 g/mol | nih.govfishersci.comavantorsciences.com |

| Appearance | White or colorless to yellow powder/lump to clear liquid | chemimpex.com |

| Melting Point | 25 °C | chemimpex.comfishersci.comavantorsciences.com |

| Boiling Point | 270 °C | chemimpex.comfishersci.comavantorsciences.com |

| PubChem CID | 4547092, 92020979 | chemimpex.comnih.govfishersci.com |

This compound's role as a modular and chiral building block derived from abundant Cinchona alkaloids underscores its importance in driving innovation in synthetic catalytic and medicinal chemistry. researchgate.netresearchgate.net

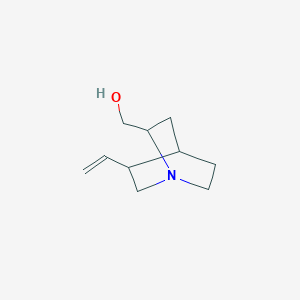

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-2-8-6-11-4-3-9(8)5-10(11)7-12/h2,8-10,12H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFZBOMPQVRGKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207129-35-9, 207129-36-0 | |

| Record name | 1-Azabicyclo[2.2.2]octane-2-methanol, 5-ethenyl-, (1S,2S,4S,5R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Azabicyclo[2.2.2]octane-2-methanol, 5-ethenyl-, (1S,2R,4S,5R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Quincorine and Its Core Structure

Strategies for Enantiopure Quincorine (B1366806) Synthesis

Accessing enantiopure this compound is crucial for its applications, especially in asymmetric catalysis and the synthesis of chiral pharmaceuticals. Several methods have been explored to control the stereochemistry during its synthesis.

Derivations from Cinchona Alkaloids through Chemical Transformations

This compound can be obtained through chemical transformations of Cinchona alkaloids buchler-gmbh.com. Cinchona alkaloids, such as quinine (B1679958) and quinidine (B1679956), are readily available chiral natural compounds that serve as a chiral pool for the synthesis of various derivatives, including this compound and Quincoridine (B8004383) researchgate.net. These transformations leverage the inherent chirality of the natural products to construct the enantiopure quinuclidine (B89598) core of this compound buchler-gmbh.comresearchgate.net.

Intramolecular Diels-Alder Reactions in De Novo Synthesis Pathways

Intramolecular Diels-Alder (IMDA) reactions have been employed in the de novo synthesis of this compound and Quincoridine, which are precursors to Cinchona alkaloids rsc.orgnih.govresearchgate.net. This strategy involves constructing a precursor molecule containing both a diene and a dienophile moiety in the same molecule, which then undergoes a [4+2] cycloaddition to form the bicyclic ring system of this compound rsc.orgnih.govresearchgate.netmdpi.com. While the synthesis of this compound and Quincoridine through this method can be challenging and lengthy, it offers a route to these compounds independent of the natural chiral pool rsc.org. Some de novo syntheses have utilized IMDA reactions to generate racemic forms of the alcohols, which can then be subjected to enantioselective methods nih.govacs.org.

Multi-Step Pathways for Stereoselective Synthesis of Quinuclidinone Analogues

Multi-step pathways have been developed for the stereoselective synthesis of quinuclidinone analogues, including those derived from this compound and Quincoridine researchgate.netacs.orgresearchgate.netmolaid.com. These pathways often involve a series of controlled reactions to establish the desired stereocenters in the quinuclidine core researchgate.netacs.org. For instance, enantiopure 3-quinuclidinone analogues with three stereogenic centers have been prepared from this compound and Quincoridine through efficient multi-step sequences researchgate.netacs.org. These syntheses can involve stereocontrolled nucleophilic additions to carbonyl groups, influencing the configuration at specific carbons researchgate.netacs.org.

Formal Syntheses Utilizing this compound as a Key Intermediate

This compound and its related quinuclidine structures serve as key intermediates in the formal synthesis of more complex molecules, particularly Cinchona alkaloids nih.govrsc.org. A formal synthesis refers to a synthetic route that produces a known intermediate in a previously reported total synthesis of the target molecule. In the context of Cinchona alkaloids, the azabicyclo[2.2.2]octane ring system of this compound is a crucial structural element nih.govrsc.org. Strategies involving stereocontrolled carbon-carbon bond formation have been developed to construct this chiral amine substructure, which is then elaborated through ring closures to form the quinuclidine core present in this compound nih.govrsc.org. For example, Mn-mediated radical addition has been utilized to generate the chiral amine substructure with complete stereocontrol, followed by ring closures to forge the azabicyclo[2.2.2]octane system of this compound, linking it to the synthesis of quinine through known reactions nih.govrsc.org.

Emerging Catalytic Approaches in this compound Synthesis

Catalytic approaches are increasingly being explored to develop more efficient and selective routes to this compound and its derivatives. These methods often aim to minimize the number of steps, improve yields, and enhance stereocontrol.

Chemical Transformations and Reactivity of the Quincorine Scaffold

Oxidative Degradation and Functionalization

Oxidative processes play a significant role in the transformation of the quincorine (B1366806) scaffold, particularly affecting the vinylic side chain and leading to the formation of various derivatives.

Formation of Bicyclic α-Amino Acids and Dicarboxylic Acid Derivatives

Oxidative degradation of the vinylic side chain of this compound has been explored as a route to synthesize bicyclic α-amino acids and dicarboxylic acid derivatives. This process typically involves a sequence of reactions including double bond shift, 1,2-dihydroxylation, and subsequent diol cleavage. researchgate.net Acidic Cr(VI)-mediated oxidation, such as the Jones oxidation, has been optimized for this compound and its epimer, quincoridine (B8004383), to yield epimerically and enantiomerically pure bicyclic α-amino acids and dicarboxylic acid derivatives. capes.gov.bracs.org

Nucleophilic Displacement Reactions at Stereogenic Centers

Nucleophilic substitution reactions on the quinuclidine (B89598) core of this compound, particularly at the C9 position, present unique challenges and opportunities due to the rigid bicyclic structure and the presence of the bridgehead nitrogen.

Investigation of SN2 Reactivity at C9 and Stereochemical Implications

SN2 reactions at the C9 carbon of this compound and quincoridine have been found to be challenging. researchgate.netresearchgate.net This reduced reactivity is attributed to structural factors, including a "β-amino effect" and specific conformational constraints imposed by the rigid azabicyclic system. researchgate.netresearchgate.net Despite these difficulties, investigations into the SN2 reactivity at C9 are crucial for understanding the stereochemical implications of substitutions at this center within the quinuclidine framework. researchgate.netresearchgate.net

Development of Efficient Procedures for Nucleophilic Substitution

Despite the inherent difficulties, efficient experimental procedures have been developed to achieve nucleophilic displacement at C9 of this compound and quincoridine using a variety of carbon and heteroatom nucleophiles. researchgate.netresearchgate.net These procedures allow for the introduction of different functionalities at the C9 position, expanding the synthetic utility of the this compound scaffold. Nucleophilic substitution of mesylates derived from cinchona alkaloids, which include the quinuclidine core found in this compound, has also been shown to generate new 1-azabicyclo[3.2.2]nonane derivatives, sometimes accompanied by cage extension rearrangement reactions. researchgate.netresearchgate.net

Cross-Coupling Reactions and Functionalization

Cross-coupling reactions provide powerful methods for the functionalization of the this compound scaffold, allowing for the formation of new carbon-carbon bonds and the introduction of aryl groups or the creation of dimeric structures.

Arylation and Dimerization Strategies

Cross-coupling reactions of modified cinchona alkaloids, including this compound and quincoridine derivatives, have been successfully employed to synthesize novel arylated and dimeric compounds. rsc.orgrsc.org Strategies such as Sonogashira and Heck reactions have been utilized for the functionalization of ethynyl (B1212043) and 11-iodovinyl precursors derived from these alkaloids. rsc.org More recently, metallaphotoredox-enabled deoxygenative arylation has been applied to this compound, allowing for the coupling with aryl halides and providing access to deoxy analogues of cinchona alkaloids. nih.govacs.orgacs.org Dimerization of this compound derivatives, often linked through the C10-C11 side chain or other positions, has also been achieved through various coupling strategies, leading to the formation of dimeric cinchona alkaloids. rsc.orgnih.govresearchgate.net

Esterification and Amidation Reactions

The hydroxymethyl group in this compound provides a site for esterification reactions. This compound esters have been synthesized by reacting this compound with corresponding acid chlorides in the presence of a base such as triethylamine (B128534). nih.gov This method has been successfully applied to synthesize a range of this compound esters, including benzoates, salicylates, and acetylsalicylates. nih.gov

Data on the yields of these esterification reactions demonstrate the influence of steric factors. For instance, the reaction of this compound with benzoic acid chloride yielded benzoates in good yields (84%). nih.gov However, when employing salicylates and acetylsalicylates, the yields decreased to 73% and 55%, respectively. nih.gov This reduction in yield is attributed to the steric hindrance imposed by the bulky substituent located in the ortho position of the aromatic ring. nih.gov

| Acid Chloride | Example Ester | Approximate Yield (%) | Notes |

| Benzoic acid chloride | This compound benzoate | 84 | Good yield |

| Salicylic acid chloride | This compound salicylate | 73 | Yield decreased due to steric hindrance |

| Acetylsalicylic acid chloride | This compound acetylsalicylate | 55 | Yield decreased due to steric hindrance |

Amidation reactions involving this compound or its derivatives are also relevant in the context of generating complex structures. While direct amidation of the this compound alcohol is less common than esterification, related structures and derivatives undergo amidation. For example, reductive amidation has been explored for this compound/Quincoridine aldehyde derivatives to synthesize novel compounds. nih.gov In the broader class of dimeric Cinchona alkaloids, which share structural features with this compound, dimeric amides have been synthesized using standard peptide coupling reagents like HATU, starting from aminoalkaloids and dicarboxylic acids.

Carbamatization and Stabilizing Interactions of Diamino Derivatives

Carbamatization is another important transformation for this compound derivatives, particularly in the context of creating dimeric structures. Dimeric carbamates related to this compound have been synthesized through different approaches. One method involves the reaction of the alkaloid with a diisocyanate derived from a corresponding diamine. This process has shown high efficiency, providing dimers in good yields (64–87%) for commercially available diisocyanates. An alternative two-step procedure entails converting the alkaloid into an active carbonic ester, such as by reaction with nitrophenyl chloroformate, followed by the reaction of the excess active ester with a diamine to yield the dimeric carbamates.

Design, Synthesis, and Applications of Quincorine Derivatives and Analogues

Structurally Modified Quinuclidine (B89598) Compounds for Receptor Affinity Modulation

Quinuclidine compounds are known for their high affinity to various receptors, such as nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α7, α3β4, and α4β2 subtypes buchler-gmbh.comnih.govnih.gov. Structural modifications of the quinuclidine scaffold can significantly impact receptor binding affinity and selectivity nih.govresearchgate.net. For instance, studies on indole (B1671886) quinuclidine analogues have demonstrated concentration-dependent modulation of adenylyl cyclase activity with potencies similar to their affinities for cannabinoid receptors nih.gov. These analogues represent a novel structural class with high affinity for both cannabinoid type-1 and type-2 receptors, often showing slightly higher affinity for the type-2 receptor nih.gov.

Modifications aimed at improving binding affinity and selectivity for specific nAChR subtypes have been explored researchgate.net. This includes investigating the chirality at the C3 position of the quinuclidine scaffold, which plays a crucial role in nAChR binding and selectivity nih.gov. Expanding the molecular structure with groups like a benzyloxy moiety can increase lipophilicity for improved blood-brain barrier penetration and extend ligand-receptor interactions researchgate.net. The stereochemistry of quinuclidine-based compounds influences their binding affinities, with (S)-enantiomers sometimes showing higher affinity compared to their (R) counterparts for certain receptors like α3β4 nAChR nih.govresearchgate.net.

Quinuclidinone Analogues with Defined Stereochemistry

Enantiopure 3-quinuclidinone analogues with multiple stereogenic centers have been synthesized from quincorine (B1366806) and quincoridine (B8004383) figshare.comacs.org. An efficient six-step pathway has been developed for the preparation of pseudoenantiomeric 3-quinuclidinone analogues like (1S,2R,4S)- and (1S,2S,4S)-2-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-5-one figshare.comacs.org.

Nucleophilic attack at the carbonyl group of these quinuclidinone analogues can proceed with defined stereochemistry figshare.comacs.org. This attack preferentially occurs from the supposedly more hindered endo π-face, leading to quinuclidinols with the natural configuration at C5 with high stereoselectivity figshare.comacs.org.

The synthesis of 3-quinuclidinone hydrochloride, a precursor to quinuclidine, can be achieved through a Dieckman condensation wikipedia.orgresearchgate.net. Quinuclidin-3-one oxime, a derivative of quinuclidin-3-one, can be synthesized by reaction with hydroxylamine (B1172632) ontosight.ai. The (Z)-configuration of the oxime is important for its reactivity and biological activity ontosight.ai.

Chiral Ligands for Asymmetric Catalysis

This compound and its derivatives are valuable scaffolds for the development of chiral ligands used in asymmetric catalysis buchler-gmbh.com. Asymmetric catalysis is a crucial approach for synthesizing chiral compounds with high enantioselectivity nih.govnih.gov. Chiral ligands play a vital role in modifying the reactivity and selectivity of metal centers to favor the formation of one enantiomer over the other nih.govnih.gov.

A new class of chiral ligands based on this compound (QCI) and quincoridine (QCD) has been developed, demonstrating high enantioselectivity in various asymmetric synthesis processes buchler-gmbh.com. These ligands, derived from the quinuclidine core of Cinchona alkaloids, have shown promising results in reactions such as acylation, hydrogenation, and cross-coupling buchler-gmbh.com.

Phosphino-Quincorine and Phosphino-Quincoridine Derivatives

Chiral phosphino-quincorine and phosphino-quincoridine derivatives have been investigated as ligands in metal-catalyzed asymmetric reactions acs.orguniv-lemans.fr. These ligands, combining the quinuclidine scaffold with phosphine (B1218219) moieties, are explored for their ability to induce enantioselectivity in transformations like Grignard cross-coupling acs.orguniv-lemans.fr. The design of such ligands is an active area of research in asymmetric catalysis nih.govnih.gov.

Diamine Derivatives in Metal-Catalyzed Hydrogenation

Diamine ligands derived from this compound and quincoridine have been evaluated in metal-catalyzed asymmetric transfer hydrogenation of ketones . Specifically, diamines like QCI-Amine and QCD-Amine have been shown to form active catalysts with metal complexes such as [IrCl(COD)]2 . These iridium complexes have demonstrated good activity and enantioselectivity (up to 95% ee) in the reduction of aromatic ketones .

Ruthenium-catalyzed asymmetric transfer hydrogenation using chiral diamine complexes has also been explored for the synthesis of chiral quinuclidinols bohrium.comdiva-portal.org. Different Ru-diamine complexes and hydrogen donors influence the enantio- and diastereoselectivity of these reactions bohrium.com.

Conjugates with Pharmacophoric Groups and Prodrug Architectures

The presence of the hydroxymethyl group in this compound and quincoridine allows for their conjugation with various pharmacophoric groups and the design of prodrug architectures buchler-gmbh.com. This strategy can be employed to modify the pharmacological properties of potential drug candidates, such as improving solubility, bioavailability, or targeting specific receptors buchler-gmbh.comresearchgate.net.

Optically active esters have been synthesized by the esterification of aromatic acid chlorides with this compound and quincoridine lew.roresearchgate.net. For example, benzoates, salicylates, and acetylsalicylates of this compound and quincoridine have been prepared lew.roresearchgate.net. These esters can serve as new building blocks with potential in the development of medicinal compounds lew.ro. The yields of these esterification reactions can be influenced by steric hindrance from substituents on the aromatic ring lew.ro.

Triazole-Containing this compound Derivatives via Cycloaddition

Triazole-containing derivatives of this compound and quincoridine can be synthesized using cycloaddition reactions, particularly the [3+2] Huisgen cycloaddition researchgate.netnih.govdntb.gov.ua. This reaction is a powerful tool for assembling heterocycles like 1,2,3-triazoles researchgate.netmdpi.com.

Didehydrated derivatives of this compound and quincoridine have been used as addition partners in cycloaddition reactions, leading to compounds where the quinuclidine ring is present at both ends of the molecule researchgate.netnih.gov. The synthesis of triazole-containing derivatives often involves converting amine functionalities to azides, which then participate in the cycloaddition researchgate.netnih.gov. Metal-free [3+2] azide-alkyne cycloaddition reactions provide an efficient protocol for synthesizing triazole-fused heterocycles researchgate.net. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used method for synthesizing 1,2,3-triazoles with high yields and regioselectivity mdpi.com.

Triazole-containing quinuclidine compounds have also been designed as ligands for specific receptors, such as nicotinic acetylcholine receptors nih.govresearchgate.net. The triazole linker can act as a hydrogen bond acceptor, contributing to ligand-receptor interactions researchgate.net.

Bridged Bicyclic α-Amino Acid Esters

This compound and related truncated cinchona alkaloids like quincoridine have been utilized in the synthesis of novel bridged bicyclic α-amino acid esters and key derivatives. acs.org These structures incorporate the inherent bicyclic framework of the quinuclidine ring system, characteristic of this compound, into amino acid ester derivatives. The synthesis of such compounds leverages this compound's role as a chiral building block to introduce defined stereochemistry into the resulting amino acid mimetics or related structures. While specific detailed synthetic procedures for these bridged bicyclic α-amino acid esters from this compound were not extensively detailed in the provided snippets, the mention of their synthesis highlights the potential of this compound as a starting material for constructing complex, stereochemically defined bicyclic systems relevant to amino acid chemistry. acs.org The development of bridged bicyclic structures in amino acid derivatives is an area of interest in medicinal chemistry, as these rigid scaffolds can influence conformational preferences and interactions with biological targets. nih.gov

N-Protected Aminoaldehyde Derivatives as Chiral Building Blocks

This compound and quincoridine are recognized as useful transformations of cinchona alkaloids, serving as modular and chiral building blocks in organic synthesis. researchgate.netresearchgate.net Amino aldehydes, particularly α-amino aldehydes, are significant chiral substrates and versatile building blocks in stereocontrolled organic synthesis due to the presence of both amino and aldehyde functionalities and their availability in enantiomerically pure forms. N-protected α-amino aldehydes, in particular, have been subjects of research regarding their synthesis and reactivity. Given this compound's structure, which contains an amine and a hydroxymethyl group that can be potentially transformed into an aldehyde, it can be envisioned as a precursor to N-protected aminoaldehyde derivatives. These derivatives, retaining the chirality of the quinuclidine core, could serve as valuable chiral building blocks for the synthesis of a variety of complex molecules, including those with potential pharmaceutical applications. The use of this compound as a chiral starting material provides a defined stereochemical handle for the synthesis of such N-protected aminoaldehyde derivatives, enabling the construction of new chiral scaffolds. buchler-gmbh.com

Dimeric and Oligomeric this compound Structures

Dimeric and oligomeric structures involving cinchona alkaloids are known, and synthetic dimers have found applications in asymmetric synthesis. researchgate.net this compound and quincoridine are products of transformations of cinchona alkaloids into modular and chiral building blocks, suggesting that they can be components of or precursors to dimeric and oligomeric structures. researchgate.netresearchgate.net Research has explored the synthesis of new quinuclidine derivatives, including using didehydrated derivatives of this compound and quincoridine as addition partners. researchgate.net This approach has led to the formation of compounds that feature the quinuclidine ring, derived from this compound or quincoridine, at both ends of the structure, effectively creating dimeric species linked by a central unit. researchgate.net These dimeric and potentially oligomeric structures, incorporating multiple chiral quinuclidine units, represent a class of compounds with potential for diverse applications, particularly in asymmetric catalysis or as ligands, building upon the established utility of monomeric this compound as a chiral auxiliary. The synthesis of such structures demonstrates the ability to create larger molecular architectures while preserving the key stereochemical features of the this compound scaffold.

Synthesis of this compound Esters lew.ro: New optically active esters have been synthesized by the esterification of truncated cinchona alkaloids, including this compound, with aromatic acyl halides. The reaction of this compound with different acyl chlorides in the presence of triethylamine (B128534) yielded corresponding esters. lew.ro

| Acyl Chloride | Product | Yield (%) |

| Benzoic acid chloride | This compound benzoate | 84 |

| Salicylic acid chloride | This compound salicylate | 73 |

| Acetylsalicylic acid chloride | This compound acetylsalicylate | 55 |

The yields varied depending on the steric hindrance of the acyl halide. lew.ro

Quincorine in Catalytic Asymmetric Transformations

Chiral Ligand Development from Quincorine (B1366806) and Quincoridine (B8004383)

This compound and Quincoridine, obtained through chemical transformations of Cinchona alkaloids, serve as key building blocks for the creation of a new class of chiral ligands. buchler-gmbh.combuchler-gmbh.com These ligands, often incorporating the quinuclidine (B89598) framework and additional functionalities like amine groups, have proven highly effective in asymmetric synthesis. buchler-gmbh.combuchler-gmbh.com The development of these ligands expands the chiral pool of fine chemicals and provides access to a variety of non-natural and semi-natural Cinchona alkaloid derivatives. buchler-gmbh.combuchler-gmbh.com

Applications in Enantioselective Hydrogenation Reactions

This compound- and Quincoridine-derived ligands have demonstrated utility in enantioselective hydrogenation reactions, a crucial method for producing chiral compounds. buchler-gmbh.combuchler-gmbh.comacs.org

Ruthenium-Catalyzed Processes with this compound-Amine Ligands

Chiral diamines derived from this compound, such as this compound-amine, have been identified as highly active catalysts in ruthenium-catalyzed hydrogenation of ketones. acs.orgnih.govcapes.gov.brresearchgate.net Complexes formed between this compound-amine (containing primary and quinuclidine amino functions) and RuCp*Cl have shown significantly enhanced catalytic activity compared to previously reported Ru-diamine complexes, catalyzing the hydrogenation of aromatic and aliphatic ketones with good to excellent enantioselectivities (up to 90% ee). acs.orgnih.govcapes.gov.brresearchgate.netcolab.ws The pseudo-enantiomer, Quincoridine-amine, also exhibits high activity, though with generally lower and opposite enantioselectivities, which has been investigated through kinetic and computational studies. acs.orgcapes.gov.brresearchgate.netcolab.ws These studies suggest a mechanism involving alcohol-mediated dihydrogen activation, leading to a lower activation barrier. acs.orgnih.govcapes.gov.brcolab.ws

Iridium-Catalyzed Asymmetric Transfer Hydrogenation

Quinuclidine ligands derived from Cinchona alkaloids, including those based on this compound and Quincoridine, have been evaluated in the catalytic asymmetric transfer hydrogenation of aromatic ketones. [IrCl(COD)]2 complexes of diamines like QCI-Amine and QCD-Amine have been found to be particularly active catalysts, achieving excellent conversions and good enantioselectivities (up to 95% ee) for a range of aromatic ketones. These results represent some of the best selectivities reported for ligands based on the quinuclidine core in asymmetric transfer hydrogenation.

Catalysis in Asymmetric Acylation and Cross-Coupling Reactions

This compound and Quincoridine derivatives have also been successfully employed as catalysts in asymmetric acylation and cross-coupling reactions. buchler-gmbh.combuchler-gmbh.com Readily synthesized chiral diamines derived from these compounds efficiently catalyze the asymmetric monobenzoylation of cyclic and acyclic meso-1,2-diols, yielding products with high enantiomeric excesses (95-99% ee). rsc.org This highlights their utility in desymmetrization reactions. rsc.org Furthermore, phosphino-Quincorine and phosphino-Quincoridine derivatives have been explored as ligands in catalytic asymmetric Grignard cross-coupling reactions. acs.org High enantioselectivities have been achieved in some instances, particularly with phosphine-Quincoridine ligands in specific cross-coupling reactions. acs.org

Role in Phase Transfer Catalysis and Transition Metal-Mediated Reactions

Beyond their use as chiral ligands in transition metal catalysis, this compound and Quincoridine derivatives have found application in phase transfer catalysis and other transition metal-mediated reactions. buchler-gmbh.combuchler-gmbh.com The quinuclidine fragment, with its nucleophilic amine character, is a key feature that contributes to their effectiveness in these areas. rsc.org Their application in phase transfer catalysis leverages their ability to facilitate reactions between reactants in immiscible phases while inducing asymmetry. buchler-gmbh.combuchler-gmbh.com Additionally, they participate in various transition metal-mediated reactions, contributing to the growing field of asymmetric synthesis. buchler-gmbh.combuchler-gmbh.comresearchgate.netmdpi.comfrontiersin.org

Contributions to Asymmetric Dihydroxylation and Enolate Alkylation

The versatility of this compound and Quincoridine extends to their contributions in asymmetric dihydroxylation and enolate alkylation, reactions historically influenced by Cinchona alkaloids. buchler-gmbh.combuchler-gmbh.com While Cinchona alkaloids themselves are well-known for their role in Sharpless asymmetric dihydroxylation, this compound and Quincoridine derivatives offer alternative or complementary chiral scaffolds. buchler-gmbh.comnih.govwikipedia.org These derivatives open pathways to a wider variety of catalysts for these important transformations. buchler-gmbh.combuchler-gmbh.com In the context of enolate alkylation, chiral quinuclidine compounds, including those related to this compound, have been utilized in enantioselective processes, sometimes under non-basic conditions. buchler-gmbh.combuchler-gmbh.commobt3ath.comacs.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 10997424 |

| Quincoridine | 207129-36-0 (Also listed as a synonym for this compound CID 10997424 and has its own entries like CID 24058276 and CID 910337. Using the CAS number for clarity based on search results) nih.govfishersci.comfishersci.cachem960.com |

| Quinine (B1679958) | 3034034 |

| Quinidine (B1679956) | 8440 |

Data Tables

Here are some interactive data tables based on the search results:

Table 1: Ruthenium-Catalyzed Hydrogenation of Ketones with this compound-Amine

| Catalyst | Substrate Type | Enantioselectivity (ee) | Relative Rate Enhancement | Source |

| This compound-amine/RuCpCl | Aromatic and Aliphatic Ketones | Up to 90% | ~24 times faster | acs.orgnih.govcapes.gov.brresearchgate.netcolab.ws |

| Quincoridine-amine/RuCpCl | Aromatic and Aliphatic Ketones | Lower, opposite | High activity | acs.orgcapes.gov.brresearchgate.netcolab.ws |

Table 2: Iridium-Catalyzed Asymmetric Transfer Hydrogenation

| Ligand | Metal Complex | Substrate Type | Enantioselectivity (ee) | Conversion | Source |

| QCI-Amine | [IrCl(COD)]2 | Aromatic Ketones | Up to 95% | Excellent | |

| QCD-Amine | [IrCl(COD)]2 | Aromatic Ketones | Up to 95% | Excellent |

Table 3: Asymmetric Monobenzoylation of meso-1,2-Diols

| Catalyst Derived From | Substrate Type | Enantioselectivity (ee) |

| This compound | Cyclic and acyclic meso-1,2-diols | 95-99% |

| Quincoridine | Cyclic and acyclic meso-1,2-diols | 95-99% |

Biological and Pharmacological Research on Quincorine and Its Derivatives

Exploration of Interactions with Neurotransmitter Systems

Research indicates that Quincorine (B1366806) and related quinuclidine (B89598) compounds may interact with neurotransmitter systems. Quinuclidine derivatives have been shown to mimic the quaternary nitrogen in acetylcholine (B1216132), suggesting potential interactions with cholinergic receptors uni-hannover.de. Tropane (B1204802) alkaloids, which share a structural relationship with quinuclidine, are known to bind to muscarinic and/or nicotinic acetylcholine receptors, blocking acetylcholine transmission in the central and peripheral nervous systems researchgate.netnih.govsilae.it. While direct studies specifically detailing this compound's comprehensive interactions with a wide range of neurotransmitter systems were not extensively found, the known activities of related quinuclidine and tropane structures provide a basis for such exploration.

Investigation of Receptor Affinity and Selectivity (e.g., 5-HT3, 5-HT4, NK1)

Quinuclidine compounds, including this compound, are known to exhibit high affinity towards various receptors, such as 5-HT3, 5-HT4, and NK1 receptors buchler-gmbh.comacs.orgbuchler-gmbh.com. This affinity is a key reason for their potential in treating different diseases buchler-gmbh.com. Specifically, quinuclidine derivatives have been identified as effective antagonists of the 5-HT3 receptor uni-hannover.deuni-hannover.de. The 5-HT3 receptor is a ligand-gated ion channel found in both the central and peripheral nervous systems, mediating fast excitatory synaptic transmission wikipedia.org. Antagonists of the 5-HT3 receptor are primarily known for their antiemetic properties and are used to manage chemotherapy-induced nausea and vomiting wikipedia.org.

Furthermore, 2,5-disubstituted quinuclidines, including this compound and Quincoridine (B8004383), have been shown to be inhibitors of the muscarinic (M1), 5-HT3, and neurokinin (NK1) receptors acs.org. A disubstituted quinuclidine compound has been described as a potent peptide mimetic for binding to the Neurokinin-1 (NK1) receptor, showing significant efficacy in the treatment of conditions like rheumatoid arthritis, migraines, and pain uni-hannover.de.

Assessment of Potential Therapeutic Applications

The receptor affinities and interactions with neurotransmitter systems exhibited by this compound and its derivatives suggest potential therapeutic applications in several areas.

Intermediates in Novel Analgesic and Anti-inflammatory Agents

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of novel analgesic and anti-inflammatory agents chemimpex.com. Tropane alkaloids, structurally related to quinuclidines, have also been associated with analgesic and anti-inflammatory effects mdpi.com. This suggests that the quinuclidine core structure, as found in this compound, is a valuable scaffold for developing compounds with activity against pain and inflammation.

Research in Neurological Disorder Treatments

This compound is studied for its potential effects on neurotransmitter systems, making it valuable for understanding neurological disorders and developing treatments chemimpex.com. Quinuclidine compounds' affinity for receptors like 5-HT3, 5-HT4, and NK1 is linked to potential in treating neurological conditions such as Alzheimer's disease buchler-gmbh.comacs.org. Research in neurological disorders focuses on understanding underlying molecular mechanisms and developing therapeutic interventions hbku.edu.qamdpi.com. While the search results indicate potential, specific detailed research findings on this compound itself in treating particular neurological disorders were not extensively provided, beyond its general potential due to receptor interactions.

Cytotoxicity Studies in Cancer Cell Lines

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies of this compound analogues are important for understanding how structural modifications influence their biological activities, particularly their affinity and selectivity for various receptors silae.itacs.org. The additional hydroxymethyl functionality in this compound and its derivatives allows for the attachment of further pharmacophoric groups, which can lead to the development of more complex and selective therapeutic agents buchler-gmbh.com. Combinatorial techniques and high-throughput screening are utilized to facilitate further developments in pharmacology buchler-gmbh.com.

SAR studies on related quinuclidine and tropane structures have provided insights into the key structural elements required for receptor binding. For instance, studies on 5-HT3 receptor ligands related to quipazine, which contains a quinoline (B57606) moiety and a piperazine, have helped elucidate the role of pharmacophoric components and develop models for receptor interaction nih.gov. The bicyclic quinuclidine system itself is a key structural element in many biologically active molecules acs.org. Modifications at different positions of the quinuclidine core, as well as the attachment of various substituents, can significantly impact the affinity and selectivity for target receptors like 5-HT3 and NK1 acs.orguni-hannover.de. The development of new synthetic methods for substituted quinuclidines is crucial for further exploring the properties of this class of molecules through SAR studies acs.org.

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 10997424 |

| Quincoridine | Not found |

| Solifenacin | 115126 |

| Cinchona alkaloids | Not applicable (class of compounds) |

| Quinine (B1679958) | 3034034 |

| Quinidine (B1679956) | 441074 |

| Tropane | 9241 |

| Scopolamine | 5185 |

| Atropine | 1503 |

| Hyoscyamine | 440984 |

| Cocaine | 5765 |

| Calystegines | Not applicable (class of compounds) |

| Acetylcholine | 187 |

| Serotonin (5-HT) | 5208 |

| Quipazine | 7044 |

| Quinacrine | 4980 |

| Cisplatin (B142131) | 2751 |

| Ondansetron | 4595 |

| Alosetron | 1935 |

| Cilansetron | 149103 |

| Granisetron | 3510 |

| Anisodamine | 441030 |

| Tropinone | 6566 |

| Ecgonine | 441027 |

| Cuscohygrine | 114783 |

| Anatoxin-a | 101355 |

| Homoanatoxin-a | 101356 |

Interactive Data Tables

Based on the search results, specific quantitative data (like IC50 or Ki values for receptor binding or cytotoxicity) for this compound itself across multiple receptors or cell lines in a format suitable for comprehensive data tables was limited. However, the text indicates general affinities and potential applications.

Table 1: Reported Receptor Affinities of Quinuclidine Compounds (General)

| Receptor | Affinity/Activity | Source Type |

| 5-HT3 | High affinity, Antagonist | buchler-gmbh.comacs.orguni-hannover.debuchler-gmbh.comuni-hannover.de |

| 5-HT4 | High affinity | buchler-gmbh.comacs.orgbuchler-gmbh.com |

| NK1 | High affinity, Inhibitor, Potent peptide mimetic | buchler-gmbh.comacs.orgbuchler-gmbh.comuni-hannover.de |

| Muscarinic (M1) | Inhibitor | acs.org |

| Muscarinic (general) | Competitive antagonist (for related tropanes) | researchgate.netnih.govsilae.itnih.govresearchgate.netmdpi.com |

| Nicotinic | Binding (for related tropanes) | researchgate.netnih.govacs.org |

Table 2: Potential Therapeutic Areas for this compound and Derivatives

| Therapeutic Area | Basis of Potential |

| Analgesic | Intermediate in synthesis of novel agents, related tropanes have analgesic effects |

| Anti-inflammatory | Intermediate in synthesis of novel agents, related tropanes have anti-inflammatory effects |

| Neurological Disorders | Interactions with neurotransmitter systems (e.g., cholinergic, serotonergic), affinity for receptors (5-HT3, 5-HT4, NK1) implicated in neurological function |

| Cancer | Potential based on activity of related quinuclidine and quinoline structures, subject of cytotoxicity studies |

| Alzheimer's Disease | Potential linked to receptor affinity |

| Urinary Incontinence | Potential linked to receptor affinity (related to muscarinic agonists like Solifenacin) |

Development of Complex and Selective Therapeutic Agents

The development of complex and selective therapeutic agents based on this compound and its derivatives leverages the unique structural features of these compounds. This compound (QCI) and Quincoridine (QCD) possess an additional hydroxymethyl functionality compared to 3-Quinuclidinone. buchler-gmbh.combuchler-gmbh.com This functional group provides a site for attaching further pharmacophoric groups or creating prodrugs, thereby enabling the synthesis of more complex molecular architectures. buchler-gmbh.combuchler-gmbh.com

Research indicates that newly developed this compound and Quincoridine derivatives offer access to therapeutic agents that are not only more complex but also enantiomerically pure. buchler-gmbh.com Enantiopurity is a critical aspect in drug development as different enantiomers of a compound can exhibit distinct pharmacological activities, potencies, and safety profiles.

The potential for developing selective agents stems from the ability to modify the this compound scaffold. Quinuclidine compounds, in general, have demonstrated high affinity towards specific receptors. buchler-gmbh.combuchler-gmbh.com By designing and synthesizing derivatives with tailored structural modifications, researchers aim to enhance selectivity for particular biological targets, potentially reducing off-target effects and improving therapeutic efficacy.

Combinatorial techniques and high-throughput screening are highlighted as methods that can facilitate further advancements in the pharmacological application of this compound derivatives. buchler-gmbh.com These approaches allow for the rapid synthesis and evaluation of a large number of diverse structures, accelerating the identification of compounds with desired activity and selectivity profiles.

While specific detailed research findings or data tables directly focusing on the selectivity or complexity of this compound-based therapeutic agents were not extensively detailed in the search results beyond the general potential and structural features, the inherent nature of developing derivatives with additional functional groups and utilizing combinatorial chemistry points towards the pursuit of more complex molecules. The emphasis on enantiopurity and affinity for specific receptors underscores the drive for selectivity in their therapeutic applications. buchler-gmbh.combuchler-gmbh.com

The structural versatility of this compound, particularly the presence of the hydroxymethyl group, allows for diverse chemical modifications. chemimpex.com This adaptability is crucial for exploring a wide range of potential therapeutic applications and for serving as building blocks in organic synthesis to create more complex molecules. chemimpex.com Research in medicinal chemistry and targeted delivery systems can potentially benefit from this compound's characteristics. chemimpex.com

The development of this compound and Quincoridine derivatives also extends to their use as chiral ligands in asymmetric synthesis, yielding high enantioselectivity in various catalytic processes. buchler-gmbh.com While this highlights their utility beyond direct therapeutic agents, it underscores the chemical versatility and control over stereochemistry that can be achieved with these compounds, a principle also valuable in the synthesis of complex chiral drugs.

Advanced Analytical Characterization of Quincorine and Its Chemical Forms

Chromatographic Methodologies

Chromatographic techniques are essential for separating Quincorine (B1366806) from mixtures, isolating its different chemical forms (such as diastereoisomers or derivatives), and quantifying its presence.

High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence Detection

HPLC is a widely used technique for the analysis of this compound and related Cinchona alkaloids researchtrends.netnih.gov. UV detection is commonly employed as Cinchona alkaloids possess UV-absorbing properties researchgate.net. Fluorescence detection is also highly sensitive and suitable for compounds like quinine (B1679958), which are known to be highly fluorescent researchtrends.net.

Studies on the analysis of Cinchona alkaloids, including quinine (a related compound with a similar structural core to this compound), demonstrate the effectiveness of HPLC with UV and fluorescence detection. For instance, an optimized HPLC method for the separation and quantification of major alkaloids in Cinchona bark used post-column UV detection at 250 nm and 330 nm, and fluorescence detection with excitation at 330 nm and emission at 420 nm nih.gov. Another study comparing methods for quinine analysis in tonic waters utilized HPLC with UV detection at 250 and 275 nm and fluorescence detection at 375 nm after excitation at 325 nm researchtrends.net. The retention time for quinine in this HPLC assay was approximately 6 minutes researchtrends.net.

HPLC conditions can be adjusted to optimize the separation of this compound and its derivatives. For example, in the analysis of this compound acetylsalicylate, different stationary phases (Nucleosil C18, Nucleosil C8, Hipersil C18, and Lichrosphere RP18) and mobile phases (methanol-water, acetonitrile-water, methanol-phosphate buffer) were investigated lew.ro. Nucleosil C18 and Hipersil C18 columns provided comparable results lew.ro.

These studies highlight the versatility of HPLC with UV and fluorescence detection for the qualitative and quantitative analysis of this compound and its related compounds, enabling the assessment of purity and the separation of closely related structures.

HPLC Coupled with Mass Spectrometry (MS)

Coupling HPLC with Mass Spectrometry (LC-MS) provides a powerful tool for the identification and structural characterization of this compound and its forms. MS provides information about the molecular weight and fragmentation patterns, which aids in confirming the identity and elucidating the structure of analytes separated by HPLC rroij.com. LC-MS/MS, or tandem mass spectrometry, offers even higher specificity and sensitivity by monitoring specific fragmentation pathways jfda-online.comepa.gov.

LC-MS has been applied to the analysis of Cinchona derivatives, including quinine oslomet.no. This technique allows for the detection of impurities and the identification of different derivatives based on their mass-to-charge ratios and retention times oslomet.no. For instance, LC-MS analysis of quinine tablets revealed impurities in the form of dihydro and demethoxy derivatives oslomet.no. The use of reversed-phase HPLC with an Octadecyl stationary phase (C18) in an acidic mobile phase coupled with MS detection has been reported for the analysis of Cinchona alkaloids oslomet.no.

LC-MS is particularly valuable for analyzing complex mixtures and confirming the presence of this compound and its transformation products or impurities by comparing their mass spectra and retention times to reference standards epa.govcolab.ws.

Gas Chromatography (GC) on Chiral Stationary Phases

This compound is described as an enantiopure compound buchler-gmbh.com. The analysis of chiral compounds, including the separation of enantiomers, is often performed using Gas Chromatography (GC) with chiral stationary phases chromatographyonline.comazom.comgcms.cz. Chiral stationary phases are designed to interact differently with each enantiomer, leading to their separation based on the formation of transient diastereomeric complexes azom.com.

While the search results did not provide specific examples of this compound analysis by GC on chiral stationary phases, the technique is well-established for separating enantiomers of various compound classes chromatographyonline.comgcms.cz. Derivatized cyclodextrins are commonly used as chiral stationary phases in GC capillary columns due to their ability to form selective inclusion complexes and exhibit unique selectivities chromatographyonline.comazom.comgcms.cz. The separation of enantiomers by GC with chiral stationary phases is based on "chiral recognition," involving three-way interactions between the analyte and the chiral selector azom.com.

The application of GC on chiral stationary phases to this compound would be relevant for assessing its enantiomeric purity and for the analysis of reactions where this compound is used as a chiral catalyst or building block, potentially yielding enantiomeric products.

Spectroscopic Characterization Techniques

Spectroscopic methods provide insights into the structural features and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic compounds, providing detailed information about the arrangement of atoms and their connectivity rroij.comjchps.comweebly.com. By analyzing chemical shifts, coupling constants, and signal integrals, chemists can determine the molecular structure, identify functional groups, and assess the purity of a compound rroij.comjchps.com.

NMR analysis, including both ¹H NMR and ¹³C NMR, is routinely used in the characterization of this compound and its derivatives lew.roresearchgate.net. For example, new this compound esters have been characterized by high-resolution ¹H-NMR lew.ro. NMR analysis has also been used to confirm the purity of quinine samples oslomet.no. Furthermore, NMR spectroscopy plays a role in differentiating between diastereomers, such as cinchonine (B1669041) and cinchonidine (B190817) derivatives, by analyzing the quinuclidine (B89598) ring researchgate.net. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can provide additional connectivity information, which is particularly useful for complex molecules weebly.comnd.edu.

Extensive NMR analysis has been used to elucidate the relative structures of compounds, and DFT (density functional theory) chemical shift calculations can be used to verify these structures researchgate.net.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on their characteristic vibrational absorption patterns in the infrared region of the electromagnetic spectrum specac.com. Different functional groups absorb IR radiation at specific wavenumbers, providing a unique "fingerprint" that can be used for identification and structural analysis specac.com.

IR spectroscopy is used in the characterization of this compound and its derivatives lew.ro. By examining the IR spectrum, the presence of key functional groups such as hydroxyl (-OH), amine (N-H), and carbon-carbon double bonds (C=C), which are expected in the this compound structure, can be confirmed specac.commasterorganicchemistry.comlibretexts.org. For instance, the O-H stretch typically appears as a strong, broad peak between 3200 and 3550 cm⁻¹, while C=C stretches in alkenes show absorption bands in the range of 1620-1680 cm⁻¹ specac.com. The C-N stretch in amines also gives rise to characteristic peaks libretexts.org.

IR spectroscopy, while not typically used for complete structure determination on its own, provides complementary information to other techniques like NMR and MS, aiding in the identification and verification of functional groups within the this compound molecule libretexts.org.

X-ray Crystallography for Solid-State Structure Determination

Detailed research findings from the X-ray crystal structure determination of 10,11-didehydro-quincorine, a derivative of this compound, illustrate the utility of this technique in the structural characterization of this class of compounds. d-nb.infouni-hannover.de This compound, with the chemical formula C₁₀H₁₃NO, crystallizes in the monoclinic crystal system. uni-hannover.de The space group was determined to be P12₁1 (No. 4). uni-hannover.de

The crystallographic analysis provided specific unit cell parameters and other data crucial for understanding the solid-state arrangement of 10,11-didehydro-quincorine molecules. uni-hannover.de

The crystal structure of 10,11-didehydro-quincorine revealed details about the molecular conformation and how molecules interact in the solid state. The asymmetric unit of the monoclinic cell contains one molecule. uni-hannover.de The molecules are connected by hydrogen bonds, forming a chain along the nih.gov direction. uni-hannover.de Analysis of bond angles indicated differences between the two bicyclic cages within the molecule, attributed to interactions involving the hydroxymethyl group. d-nb.info While a second hydrogen bond involving the ethynyl (B1212043) hydrogen was considered, it was found to be weak based on distance and angle criteria. d-nb.info

X-ray crystal structure determination has also been utilized to confirm the structure of other derivatives, such as a crystalline ammonium (B1175870) carbamate (B1207046) derived from a 2-aminomethyl derivative of this compound. epa.gov This study provided insights into the hydrogen bonding network and crystal packing of this derivative, highlighting the formation of a hydrophilic plane and the involvement of classical hydrogen bonds in the crystal structure. epa.gov The application of X-ray diffraction to these related compounds underscores its importance in unequivocally establishing the solid-state structures of this compound-based molecules, which is fundamental for understanding their physical and chemical properties.

Future Research Trajectories and Methodological Innovations

Computational Chemistry and Molecular Modeling for Rational Design

Computational chemistry and molecular modeling are becoming increasingly indispensable tools in drug discovery and materials science benthambooks.comkallipos.grnih.gov. For Quincorine (B1366806), these approaches can facilitate rational design by providing detailed insights into its electronic structure, properties, and interactions at the atomic level kallipos.gr. Techniques such as molecular docking, quantitative structure-activity relationships (QSAR), and molecular dynamics simulations can be employed to predict how this compound and its derivatives might interact with biological targets or other molecules . This can aid in optimizing its structure for desired activities, such as in pharmaceutical development or organic synthesis chemimpex.comkallipos.gr. The integration of machine learning with molecular modeling is also a promising avenue to improve prediction accuracy and accelerate the design process nih.gov.

High-Throughput Screening and Combinatorial Chemistry in Drug Discovery

The application of high-throughput screening (HTS) and combinatorial chemistry can significantly accelerate the exploration of this compound's potential in drug discovery fortunepublish.comnih.govbenthamscience.comnih.govbenthambooks.com. Combinatorial chemistry allows for the rapid synthesis of large libraries of this compound derivatives by systematically varying substituents on its core structure fortunepublish.comnih.gov. These libraries can then be quickly screened using HTS techniques to identify compounds with desired biological activities, such as potential effects on neurotransmitter systems or as intermediates in pharmaceutical synthesis chemimpex.comfortunepublish.comnih.gov. This approach can efficiently uncover novel therapeutic agents or building blocks for complex molecules chemimpex.comfortunepublish.com.

Sustainable Synthesis and Green Chemistry Approaches

Given the growing emphasis on environmental responsibility, future research will likely focus on developing sustainable synthesis and green chemistry approaches for this compound production nih.govjocpr.comijnc.irpurkh.comresearchgate.net. Traditional synthetic methods often involve hazardous solvents and generate significant waste nih.govjocpr.comijnc.ir. Green chemistry principles aim to minimize or eliminate the use of hazardous substances, reduce energy consumption, and utilize renewable feedstocks jocpr.comijnc.irpurkh.com. This could involve exploring alternative, greener solvents like water or supercritical CO2, developing catalytic processes to reduce stoichiometric reagents, and designing more efficient synthetic routes jocpr.comijnc.irpurkh.com. Advances in areas like flow chemistry and biocatalysis could also offer more sustainable pathways for this compound synthesis ijnc.ir.

Expanding the Chiral Pool via this compound-Based Scaffolds

This compound's inherent chirality and bicyclic structure make it a promising candidate for expanding the chiral pool chemimpex.comchemistryviews.orgnih.gov. The chiral pool consists of readily available enantiopure compounds used as starting materials in asymmetric synthesis chemistryviews.orgnih.gov. This compound-based scaffolds could serve as valuable building blocks for the synthesis of a wide range of complex chiral molecules with defined stereochemistry chemimpex.comchemistryviews.orgspirochem.com. Research in this area could focus on developing efficient methods to functionalize the this compound core while preserving or introducing specific stereocenters, thereby providing novel chiral intermediates for the synthesis of pharmaceuticals and other enantiomerically pure compounds chemistryviews.orgnih.gov.

Targeted Delivery System Development

Research into targeted delivery systems for this compound could enhance its potential therapeutic applications chemimpex.commdpi.comdowdevelopmentlabs.comopenaccessjournals.comxiahepublishing.com. Targeted delivery aims to deliver a compound specifically to a site of action within the body, minimizing off-target effects and maximizing efficacy dowdevelopmentlabs.comopenaccessjournals.comxiahepublishing.com. For this compound, this could involve encapsulating it in nanoparticles, liposomes, or other delivery vehicles that are designed to accumulate in specific tissues or cells mdpi.comopenaccessjournals.comxiahepublishing.com. Stimulus-responsive systems that release this compound in response to specific biological triggers, such as changes in pH or enzyme activity, are also an area of interest mdpi.comopenaccessjournals.com. Such systems could improve the bioavailability and therapeutic index of this compound, particularly for applications requiring localized delivery mdpi.comdowdevelopmentlabs.comxiahepublishing.com.

Addressing Challenges in Complex Alkaloid Biosynthesis Elucidation

While this compound's biosynthesis is not explicitly detailed in the provided search results, research into complex alkaloid biosynthesis in general highlights significant challenges and future directions relevant to understanding how compounds like this compound are naturally produced frontiersin.orgresearchgate.netnih.govresearchgate.netimperial.ac.uk. Elucidating the complete biosynthetic pathway of complex alkaloids often involves identifying the specific enzymes, genes, and metabolic intermediates involved frontiersin.orgresearchgate.netresearchgate.net. Challenges include the complex subcellular compartmentalization of enzymes and the often non-clustered nature of biosynthetic genes in plant genomes frontiersin.orgresearchgate.netresearchgate.net. Future research will likely leverage advanced techniques such as genomics, transcriptomics, proteomics, and metabolomics to gain a comprehensive understanding of these pathways frontiersin.org. Success in this area for this compound could potentially lead to biotechnological production methods or the engineering of organisms to produce this compound or its precursors frontiersin.orgnih.gov.

Advances in Analytical Method Development for Complex Matrices

Developing robust and sensitive analytical methods for this compound in complex matrices is crucial for its research and potential applications cal-laboratories.comijpsjournal.comijrpb.comlabmanager.cominslab.si. Complex matrices, such as biological samples or formulated products, can contain numerous interfering substances that complicate the detection and quantification of the analyte cal-laboratories.comijpsjournal.comlabmanager.com. Future research in analytical method development for this compound will likely focus on enhancing selectivity, sensitivity, and efficiency ijpsjournal.comijrpb.cominslab.si. This could involve optimizing chromatographic techniques like HPLC or UHPLC, exploring advanced detection methods such as mass spectrometry, and developing efficient sample preparation techniques to isolate this compound from the matrix ijpsjournal.comlabmanager.cominslab.si. The application of Quality by Design (QbD) principles can also contribute to the development of more robust and reliable analytical methods ijpsjournal.cominslab.si.

Q & A

Q. What are the established synthesis methods for Quincorine, and how can researchers optimize yield and purity?

To synthesize this compound, researchers typically employ multi-step organic reactions, such as cycloadditions or enantioselective catalysis. Optimization involves systematically varying reaction parameters (temperature, solvent, catalyst loading) and monitoring outcomes via HPLC or GC-MS . For purity, recrystallization or preparative chromatography is recommended, with yield improvements linked to solvent polarity adjustments (e.g., switching from THF to DCM) . Document reaction conditions meticulously to ensure reproducibility, as outlined in experimental reporting standards .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR : For structural elucidation (¹H/¹³C NMR to confirm stereochemistry and functional groups).

- HPLC-MS : To assess purity and detect byproducts.

- X-ray crystallography : For absolute configuration determination.

Cross-validate results with IR and elemental analysis to minimize mischaracterization risks .

Q. How should researchers design a literature review strategy for this compound-related studies?

Use systematic review frameworks (e.g., PRISMA) to identify relevant studies across databases like PubMed, SciFinder, and Reaxys. Prioritize peer-reviewed articles and patents, filtering by keywords such as "this compound synthesis," "bioactivity," and "mechanistic studies." Critically evaluate methodologies to identify gaps, such as inconsistent bioassay protocols .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound synthesis?

Contradictions in mechanistic pathways (e.g., radical vs. ionic intermediates) can be addressed using density functional theory (DFT) to calculate activation energies and transition states. Compare computed intermediates with experimental kinetic data (e.g., Eyring plots) to validate models . For stereochemical outcomes, molecular docking simulations may clarify enantioselectivity trends observed in catalysis .

Q. What experimental strategies mitigate discrepancies in this compound’s reported bioactivity data?

Discrepancies often arise from variability in cell-line selection or assay conditions. To address this:

- Replicate studies using standardized protocols (e.g., NIH-3T3 cells for cytotoxicity).

- Include positive controls (e.g., doxorubicin) and validate via dose-response curves.

- Use meta-analysis to identify outliers and reconcile conflicting results .

Q. How can researchers design experiments to probe this compound’s interaction with biological targets?

Employ a combination of:

- In vitro assays : Surface plasmon resonance (SPR) for binding affinity.

- In silico tools : Molecular dynamics simulations to predict binding modes.

- Mutagenesis studies : To identify critical residues in target proteins.

Correlate findings with structural analogs to establish structure-activity relationships (SAR) .

Methodological Guidance

What frameworks ensure rigor in formulating this compound-focused research questions?

Adopt the PICO framework (Population/Problem, Intervention, Comparison, Outcome) for clinical studies or PEO (Population, Exposure, Outcome) for mechanistic inquiries. Example:

Q. How should researchers document experimental protocols for reproducibility?

- Detail reaction parameters (e.g., solvent purity, stirring speed).

- Provide raw spectral data (e.g., NMR chemical shifts, HPLC chromatograms) in supplementary materials.

- Reference established guidelines (e.g., Beilstein Journal’s experimental reporting standards) .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing this compound’s dose-response data?

Use nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. For significance testing, apply ANOVA with post-hoc corrections (e.g., Tukey’s HSD). Report confidence intervals and effect sizes to enhance interpretability .

Q. How should researchers address limitations in this compound studies when publishing findings?

Explicitly discuss:

- Sample size constraints (e.g., limited cell-line diversity).

- Potential confounding variables (e.g., solvent toxicity in bioassays).

- Recommendations for follow-up studies (e.g., in vivo validation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。